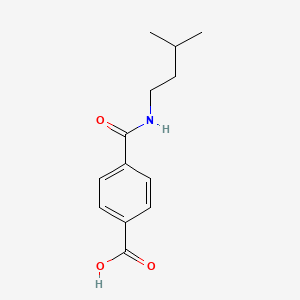
4-(3-Methylbutylcarbamoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylbutylcarbamoyl)benzoic acid, also known as MBCB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MBCB is a white crystalline powder that is soluble in organic solvents and has a melting point of 109-111°C.
作用机制
The mechanism of action of 4-(3-Methylbutylcarbamoyl)benzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to have a number of biochemical and physiological effects. Specifically, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activity of COX-2, and inhibit the activation of NF-κB. Additionally, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One advantage of using 4-(3-Methylbutylcarbamoyl)benzoic acid in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and reduce the activity of COX-2. This makes it a useful tool for studying the role of these molecules in disease processes. Additionally, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to have anti-tumor properties, making it a potential candidate for cancer research. However, one limitation of using 4-(3-Methylbutylcarbamoyl)benzoic acid in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.
未来方向
There are a number of future directions for research on 4-(3-Methylbutylcarbamoyl)benzoic acid. One area of interest is the development of 4-(3-Methylbutylcarbamoyl)benzoic acid derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-Methylbutylcarbamoyl)benzoic acid and its potential applications in the treatment of inflammatory diseases and cancer. Finally, more research is needed to explore the potential side effects of 4-(3-Methylbutylcarbamoyl)benzoic acid and its safety profile.
合成方法
4-(3-Methylbutylcarbamoyl)benzoic acid can be synthesized through a multi-step process that involves the reaction of 3-methylbutylamine with 4-chlorobenzoic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain pure 4-(3-Methylbutylcarbamoyl)benzoic acid.
科学研究应用
4-(3-Methylbutylcarbamoyl)benzoic acid has been studied extensively for its potential applications in the field of medicine. Specifically, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to have anti-inflammatory and anti-tumor properties. In one study, 4-(3-Methylbutylcarbamoyl)benzoic acid was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may be a promising candidate for cancer treatment. Additionally, 4-(3-Methylbutylcarbamoyl)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
4-(3-methylbutylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)7-8-14-12(15)10-3-5-11(6-4-10)13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZBSVRZTIMLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbutylcarbamoyl)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

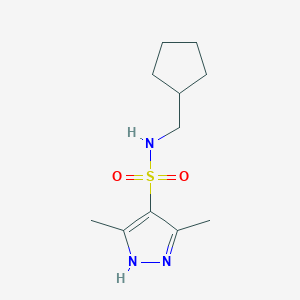
![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)

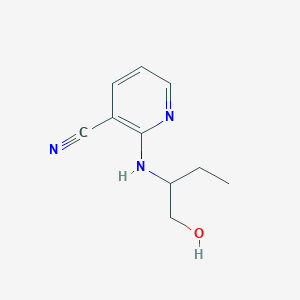
![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)

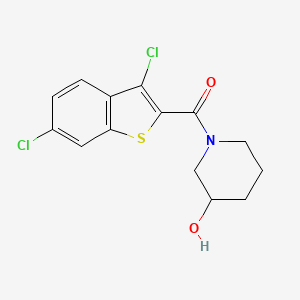
![3-Fluoro-4-[[(1-methylpiperidin-4-yl)amino]methyl]benzonitrile](/img/structure/B7541399.png)
![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)
![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)
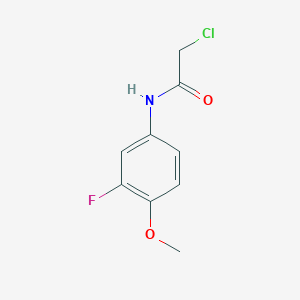
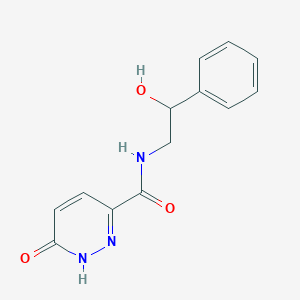
![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)